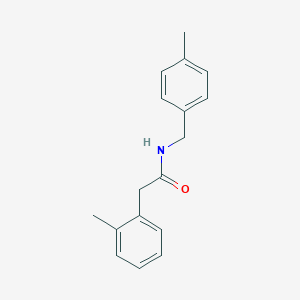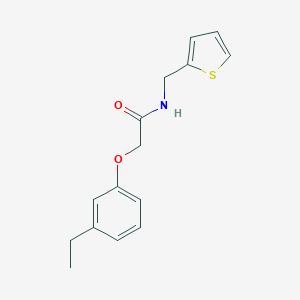![molecular formula C15H14ClN3O2 B240488 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
作用機序
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival. By inhibiting NF-κB, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell proliferation and survival, and the modulation of the immune response. The compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
実験室実験の利点と制限
One of the main advantages of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its high potency and selectivity for NF-κB inhibition. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. One area of research is the identification of biomarkers that can predict the response to 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in cancer patients. Another area of research is the development of more potent and selective NF-κB inhibitors that can overcome the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. Finally, the potential therapeutic applications of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in other diseases, such as neurodegenerative disorders and viral infections, should be explored.
合成法
The synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-aminobenzamide to form 4-chloro-N-methyl-4-aminobenzenesulfonamide. This compound is then reacted with phosgene to form 4-chloro-N-methyl-4-aminobenzamide isocyanate, which is further reacted with 4-aminobenzoic acid to form 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide.
科学的研究の応用
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and its efficacy is being tested in clinical trials.
特性
製品名 |
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide |
|---|---|
分子式 |
C15H14ClN3O2 |
分子量 |
303.74 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
InChIキー |
RLFLKGPCMJVVOK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)

![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-fluorobenzamide](/img/structure/B240485.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![3-{Benzyl[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B240503.png)
![N-[3-(acetylamino)-4-methylphenyl]-2-fluorobenzamide](/img/structure/B240515.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)